(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane
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Overview
Description
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane is a chiral epoxide compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and enantioselectivity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
(2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(2-Methoxyethyl)-3-octyloxirane can be compared to other chiral epoxides such as (2S,3R)-2-(2-Methoxyethyl)-3-pentyloxirane and (2S,3R)-2-(2-Methoxyethyl)-3-hexyloxirane.
- These compounds share similar structural features but differ in
Properties
CAS No. |
61140-95-2 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(2S,3R)-2-(2-methoxyethyl)-3-octyloxirane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12-13(15-12)10-11-14-2/h12-13H,3-11H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
IKWJXDIBNHMCNQ-OLZOCXBDSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCOC |
Canonical SMILES |
CCCCCCCCC1C(O1)CCOC |
Origin of Product |
United States |
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